molecular formula C9H7NOS2 B15261738 (2-Benzothiazolylthio)-acetaldehyde

(2-Benzothiazolylthio)-acetaldehyde

Cat. No.: B15261738
M. Wt: 209.3 g/mol
InChI Key: IQSOOBVPIMFQEO-UHFFFAOYSA-N
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Description

(2-Benzothiazolylthio)-acetaldehyde is an organic compound that features a benzothiazole ring fused with a thioether and an aldehyde group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The benzothiazole moiety is known for its biological activity and is often found in compounds with pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzothiazolylthio)-acetaldehyde typically involves the condensation of 2-mercaptobenzothiazole with an aldehyde. One common method is the reaction of 2-mercaptobenzothiazole with chloroacetaldehyde under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 2-mercaptobenzothiazole attacks the carbonyl carbon of chloroacetaldehyde, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (2-Benzothiazolylthio)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

(2-Benzothiazolylthio)-acetaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Benzothiazolylthio)-acetaldehyde involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.

    2-Benzothiazolylthio)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-(Aminophenyl)benzothiazole: Contains an amino group, making it useful in medicinal chemistry for drug design.

Uniqueness: (2-Benzothiazolylthio)-acetaldehyde is unique due to the presence of both an aldehyde and a thioether group, which allows it to participate in a diverse range of chemical reactions. Its ability to form stable complexes with metals and its biological activity make it a versatile compound in various research fields .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c11-5-6-12-9-10-7-3-1-2-4-8(7)13-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSOOBVPIMFQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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